molecular formula C20H16BrNO4 B3501790 methyl 4-[(4-bromo-3-methoxy-2-naphthoyl)amino]benzoate

methyl 4-[(4-bromo-3-methoxy-2-naphthoyl)amino]benzoate

Cat. No.: B3501790
M. Wt: 414.2 g/mol
InChI Key: ZIUPZGVTGVIVEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For example, “Methyl 4-bromo-3-methylbenzoate”, an aromatic ester, undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl .


Molecular Structure Analysis

The molecular structure of similar compounds shows interesting features. For instance, the ester group in “Methyl 4-(bromomethyl)benzoate” is slightly twisted out of the plane of the central aromatic ring .


Chemical Reactions Analysis

“Methyl 4-bromo-3-methylbenzoate” undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that “methyl 4-[(4-bromo-3-methoxy-2-naphthoyl)amino]benzoate” might also participate in similar coupling reactions.


Physical and Chemical Properties Analysis

“Methyl 4-(bromomethyl)-3-methoxybenzoate” has a molecular weight of 259.10 and its empirical formula is C10H11BrO3 . It is a solid with a melting point of 92-96 °C .

Safety and Hazards

“Methyl 4-(bromomethyl)-3-methoxybenzoate” is classified as Acute Tox. 3 Oral - Resp. Sens. 1 - Skin Corr. 1B . It is recommended to use personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

Future Directions

While there is limited information on the specific compound “methyl 4-[(4-bromo-3-methoxy-2-naphthoyl)amino]benzoate”, similar compounds have been used in the synthesis of potential anti-HIV agents . This suggests that there could be potential for future research in this area.

Properties

IUPAC Name

methyl 4-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4/c1-25-18-16(11-13-5-3-4-6-15(13)17(18)21)19(23)22-14-9-7-12(8-10-14)20(24)26-2/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUPZGVTGVIVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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